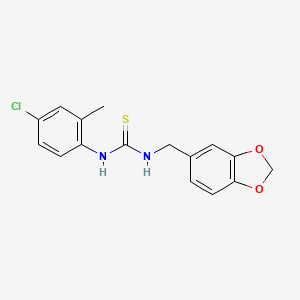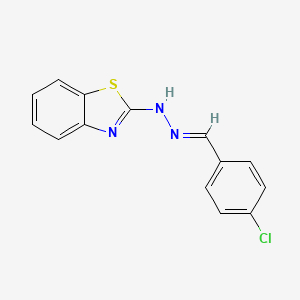![molecular formula C14H13NO3 B5723867 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone, also known as EOQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. EOQ belongs to the family of quinones, which are organic compounds that play crucial roles in various biological processes, such as electron transfer and oxidative stress.
作用機序
The mechanism of action of 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone is complex and involves multiple pathways. This compound can induce oxidative stress by generating ROS, which can damage cellular components, such as DNA, proteins, and lipids. This can lead to the activation of signaling pathways involved in cell proliferation, differentiation, and apoptosis. Moreover, this compound can interact with cellular proteins, such as thioredoxin and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the modulation of their activity and the induction of cellular responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, this compound can act as an antioxidant by scavenging ROS and protecting cells from oxidative damage. At high concentrations, this compound can induce oxidative stress and activate cellular responses, such as apoptosis and autophagy. Moreover, this compound can modulate the activity of cellular proteins, such as NQO1 and p53, leading to the regulation of cellular processes, such as DNA repair and cell cycle progression.
実験室実験の利点と制限
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone has several advantages for lab experiments, such as its redox activity, stability, and ease of synthesis. This compound can be used as a tool compound to investigate the role of ROS in cellular signaling and disease progression. Moreover, this compound can be used as a potential anticancer agent, by inducing apoptosis and inhibiting the growth of cancer cells. However, this compound has some limitations, such as its potential toxicity and the need for careful handling and storage. Moreover, the effects of this compound can vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for the research on 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone. One direction is to investigate the role of this compound in the regulation of cellular metabolism and energy homeostasis. This compound has been shown to modulate the activity of cellular proteins involved in these processes, such as NQO1 and AMP-activated protein kinase (AMPK). Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Moreover, the development of this compound derivatives with improved efficacy and safety profiles is an important area of research.
合成法
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can be synthesized using a variety of methods, including the oxidation of 2-[(4-ethoxyphenyl)amino]benzoic acid with lead tetraacetate, the reaction of 2-[(4-ethoxyphenyl)amino]benzaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and the oxidation of 2-[(4-ethoxyphenyl)amino]benzyl alcohol with potassium permanganate. The yield and purity of this compound can vary depending on the synthesis method used.
科学的研究の応用
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone has been extensively used in scientific research as a redox-active compound and a potential anticancer agent. This compound can undergo redox reactions with cellular components, such as glutathione and thioredoxin, leading to the formation of reactive oxygen species (ROS) and the induction of oxidative stress. This property has been exploited in various studies to investigate the role of ROS in cellular signaling and disease progression. Moreover, this compound has shown promising anticancer activity in vitro and in vivo, by inducing apoptosis and inhibiting the growth of cancer cells.
特性
IUPAC Name |
2-(4-ethoxyanilino)cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-12-6-3-10(4-7-12)15-13-9-11(16)5-8-14(13)17/h3-9,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHJOYCDGOGEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)


![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)

![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)

![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)
